"1-(2-Chloro-4-nitrophenyl)pyrrolidine" properties and reactivity
"1-(2-Chloro-4-nitrophenyl)pyrrolidine" properties and reactivity
An In-depth Technical Guide to the Properties and Reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine
Introduction
1-(2-Chloro-4-nitrophenyl)pyrrolidine is a substituted aromatic compound featuring a pyrrolidine ring attached to a 2-chloro-4-nitrophenyl moiety. Its chemical architecture, characterized by an electron-deficient aromatic system, makes it a valuable intermediate in organic synthesis. The reactivity of this molecule is primarily dictated by the interplay of three key features: the pyrrolidine ring, the chlorine atom, and the nitro group. The strong electron-withdrawing nature of the nitro group, positioned para to the chlorine, significantly activates the aromatic ring towards nucleophilic aromatic substitution. This guide provides a comprehensive overview of the synthesis, properties, and characteristic reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine, offering insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(2-Chloro-4-nitrophenyl)pyrrolidine are summarized below. These characteristics are essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 226.66 g/mol | [2] |
| CAS Number | 55403-91-3 | [3][4] |
| Appearance | Expected to be a solid | Inferred |
| Monoisotopic Mass | 226.0509 Da | [1] |
| Predicted XlogP | 3.0 | [1] |
| Purity (Typical) | ≥97% | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 1-(2-Chloro-4-nitrophenyl)pyrrolidine. While a comprehensive public dataset is limited, typical spectral characteristics can be inferred from its structure and available data for similar compounds. Free spectral data including NMR, FTIR, UV-Vis, and MS (GC) are available for this compound on SpectraBase.[5]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the chloro and nitro substituents, as well as signals for the methylene protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the six aromatic carbons, with those bonded to the electron-withdrawing groups shifted downfield, and two distinct signals for the pyrrolidine carbons.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Predicted m/z values for various adducts have been calculated.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹), C-N stretching, and C-Cl stretching vibrations.
Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a suitable di-substituted benzene precursor with pyrrolidine. The most common precursor is 1,2-dichloro-4-nitrobenzene, where the chlorine at position 1 is more activated towards substitution due to the para-nitro group.
Caption: Synthesis workflow for 1-(2-Chloro-4-nitrophenyl)pyrrolidine.
Experimental Protocol: Synthesis via SₙAr
This protocol is a representative method based on standard procedures for SₙAr reactions.
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Reaction Setup: To a round-bottom flask, add 1,2-dichloro-4-nitrobenzene (1.0 eq), a suitable solvent such as ethanol or DMF, and a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq) to act as an HCl scavenger.
-
Addition of Nucleophile: Slowly add pyrrolidine (1.1 eq) to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Chemical Reactivity
The reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine is dominated by the activated aromatic ring, allowing for further functionalization at two key positions: the chlorine atom and the nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom on the aromatic ring is highly susceptible to substitution by nucleophiles. This reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group at the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6][7] This reaction is a cornerstone of functionalizing electron-deficient aromatic systems.[8]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
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Suitable Nucleophiles: A wide range of nucleophiles can displace the chloride, including:
-
Amines: Primary and secondary amines can be used to introduce new nitrogen-containing substituents.
-
Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ethers.
-
Thiols: Thiolates react to form thioethers.
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Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine (aniline derivative), a crucial transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[9][10] The choice of reducing agent is critical and depends on the desired chemoselectivity, especially concerning the potential for simultaneous dehalogenation.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a highly efficient method.[11]
-
Palladium on Carbon (Pd/C): Widely used, but can sometimes lead to hydrodechlorination (loss of the chlorine atom).[11]
-
Raney Nickel: An alternative catalyst that is often less prone to causing dehalogenation of aryl chlorides.[11]
-
Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation.[12]
-
-
Metal-Acid Systems:
-
Iron (Fe) or Zinc (Zn) in Acid: Using iron or zinc powder in the presence of an acid like acetic acid or hydrochloric acid is a classic, mild, and often chemoselective method for nitro group reduction.[11]
-
Tin(II) Chloride (SnCl₂): A mild reagent that is tolerant of many other functional groups.[12]
-
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C) can also be effective.
Caption: General workflow for the reduction of the nitro group.
Experimental Protocol: Nitro Group Reduction with Iron
-
Reaction Setup: Suspend 1-(2-Chloro-4-nitrophenyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water (or acetic acid).
-
Addition of Reagent: Add iron powder (3-5 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux. The reaction is often exothermic. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with a base like sodium carbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aniline derivative, which can be further purified if necessary.
Applications in Synthetic Chemistry
The dual reactivity of 1-(2-Chloro-4-nitrophenyl)pyrrolidine makes it a versatile building block. It allows for a sequential or orthogonal chemical strategy where one functional group can be modified while leaving the other intact for a subsequent transformation. For example, the chlorine can be substituted first, followed by the reduction of the nitro group, leading to complex, polysubstituted aniline derivatives. These derivatives are core structures in many biologically active molecules and functional materials. The precursor, 2-chloro-4-nitroaniline, is a known intermediate in the synthesis of dyes and pharmaceuticals, suggesting similar applications for its derivatives.[9][13]
Conclusion
1-(2-Chloro-4-nitrophenyl)pyrrolidine is a synthetically useful intermediate whose chemistry is governed by the principles of nucleophilic aromatic substitution and nitro group reduction. The presence of the activating nitro group renders the chlorine atom labile to substitution by a wide array of nucleophiles. Concurrently, the nitro group itself can be readily converted to an amine, providing another site for molecular elaboration. A thorough understanding of these reaction pathways allows chemists to leverage this compound as a strategic component in the design and synthesis of more complex molecular targets for research and development.
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